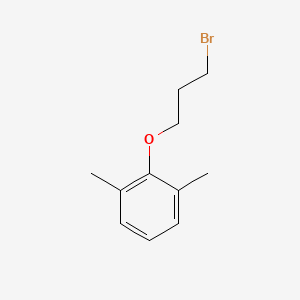

2-(3-Bromopropoxy)-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

2-(3-bromopropoxy)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILQSIAPINGGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284568 | |

| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-54-3 | |

| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 3 Bromopropoxy 1,3 Dimethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 2-(3-Bromopropoxy)-1,3-dimethylbenzene. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques and in-depth chemical shift analysis offer a more profound understanding of the molecule's intricate structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are instrumental in mapping the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the connectivity of the propyl chain. Cross-peaks would be observed between the protons of the methylene (B1212753) group adjacent to the oxygen (H-1'), the central methylene group (H-2'), and the methylene group bonded to the bromine atom (H-3'). Specifically, H-1' would show a correlation to H-2', and H-2' would show correlations to both H-1' and H-3'. The aromatic protons would also show correlations depending on their coupling, though in this case, they are not directly adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would definitively assign the carbon signals of the propyl chain by correlating H-1' to C-1', H-2' to C-2', and H-3' to C-3'. Similarly, the aromatic protons would be correlated to their respective aromatic carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular puzzle. Key correlations would include:

The protons of the O-CH₂ group (H-1') to the aromatic carbon C-2, confirming the ether linkage.

The aromatic protons to the neighboring aromatic carbons and the methyl carbons.

The methyl protons to the aromatic carbons C-1, C-2, and C-3.

These 2D NMR techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure.

Advanced ¹H and ¹³C Chemical Shift Analysis for Substituent Effects

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. An analysis of these shifts reveals the influence of the substituents on the aromatic ring and the propyl chain.

¹H NMR: The aromatic protons are expected to appear in the range of 6.9-7.2 ppm. The two methyl groups on the aromatic ring will produce a singlet around 2.2-2.4 ppm. The propyl chain protons will exhibit distinct chemical shifts due to the influence of the adjacent oxygen and bromine atoms. The O-CH₂ protons (H-1') would be the most deshielded of the chain, appearing around 4.0 ppm. The Br-CH₂ protons (H-3') would be found at approximately 3.6 ppm, and the central CH₂ protons (H-2') would be observed further upfield, around 2.3 ppm, likely as a multiplet.

¹³C NMR: The aromatic carbons show a wide range of chemical shifts. The carbon bearing the propoxy group (C-2) would be significantly downfield, around 155 ppm. The carbons bearing the methyl groups (C-1 and C-3) would appear around 130-138 ppm. The remaining aromatic carbons would resonate in the 120-130 ppm region. For the aliphatic chain, C-1' (adjacent to oxygen) would be at approximately 68 ppm, C-3' (adjacent to bromine) at around 33 ppm, and the central C-2' at about 31 ppm. The methyl carbons would be found near 16 ppm.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 6.9 - 7.2 |

| O-CH₂ (H-1') | ~4.0 (t) |

| Br-CH₂ (H-3') | ~3.6 (t) |

| Central-CH₂ (H-2') | ~2.3 (p) |

| Methyl-H | ~2.3 (s) |

| (Predicted data is based on computational models and typical values for similar functional groups. Experimental values may vary.) |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₁H₁₅BrO), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing bromine. The theoretical exact masses for the molecular ions are:

[C₁₁H₁₅⁷⁹BrO]⁺: 242.0306 Da

[C₁₁H₁₅⁸¹BrO]⁺: 244.0286 Da

An HRMS measurement confirming these exact masses to within a few parts per million would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. For this compound, some expected fragmentation pathways include:

Loss of the bromopropyl group: Cleavage of the ether bond could lead to the formation of a 2,6-dimethylphenoxide radical and a bromopropyl cation, or more likely, a 2,6-dimethylphenol (B121312) fragment ion at m/z 122.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can result in the loss of a C₃H₆Br radical, leading to a fragment at m/z 121, corresponding to the [M - C₃H₆Br]⁺ ion.

Loss of a bromine radical: This would result in a fragment ion at m/z 163, [C₁₁H₁₅O]⁺.

Formation of a tropylium-type ion: A common fragmentation pathway for alkylbenzenes involves rearrangement to form a stable tropylium (B1234903) ion.

| Plausible MS/MS Fragments | |

| m/z | Proposed Fragment |

| 242/244 | [M]⁺ (Molecular Ion) |

| 163 | [M - Br]⁺ |

| 122 | [2,6-dimethylphenol]⁺ |

| 121 | [M - C₃H₆Br]⁺ |

| 91 | [Tropylium ion]⁺ |

| (This represents a plausible fragmentation pattern based on the structure; actual fragmentation may vary depending on ionization conditions.) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into the molecule's conformation.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the various functional groups present:

Aromatic C-H stretch: Around 3000-3100 cm⁻¹

Aliphatic C-H stretch: Around 2850-3000 cm⁻¹

Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C stretch (ether): A strong, characteristic absorption in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether.

C-Br stretch: In the lower frequency "fingerprint" region, typically around 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information:

The symmetric stretching of the aromatic ring would give a strong Raman signal.

The C-Br stretching vibration is also typically Raman active.

The non-polar C-H bonds of the methyl and methylene groups will also show characteristic Raman signals.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique would not only confirm its covalent structure but also provide invaluable insights into the subtle non-covalent interactions that govern its packing in the solid state. These interactions are pivotal in understanding the material's physical properties.

While a specific crystal structure for this compound is not publicly available, we can predict the key structural parameters and intermolecular interactions based on extensive studies of similar brominated organic compounds. The presence of a bromine atom, a substituted benzene (B151609) ring, and an ether oxygen atom suggests a rich landscape of potential non-covalent forces.

Expected Crystallographic Parameters and Intermolecular Interactions:

The crystal lattice of this compound would likely be stabilized by a combination of halogen bonds, hydrogen bonds, and π-interactions.

Halogen Bonding: The bromine atom is a key player in directing the crystal packing. It can act as a halogen bond donor, where an electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom. mdpi.com In this molecule, potential halogen bond acceptors include the ether oxygen atom of a neighboring molecule (Br···O) or the π-system of the dimethylbenzene ring (Br···π). Additionally, Br···Br interactions of Type I or Type II may be observed, further influencing the supramolecular assembly. researchgate.netmdpi.com The directionality of halogen bonds is a significant factor in crystal engineering. mdpi.comnih.gov

A hypothetical table of crystallographic data for this compound, based on typical values for related organic compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Key Intermolecular Contacts | Br···O, C-H···π, Br···Br |

This table is illustrative and represents plausible data based on known structures of similar compounds.

Advanced Spectroscopic Probes for Solution-Phase Conformational Dynamics and Interactions

In solution, the flexible bromopropoxy chain of this compound is expected to exhibit significant conformational freedom. Advanced NMR spectroscopic techniques are exceptionally well-suited to probe these dynamic processes and to determine the spatial relationships between different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY):

These two-dimensional NMR experiments are powerful tools for determining which protons are close to each other in space, irrespective of their through-bond connectivity. nanalysis.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space dipolar couplings between protons that are typically within 5 Å of each other. nanalysis.com For this compound, NOESY cross-peaks would be expected between the protons of the bromopropoxy chain and the protons of the methyl groups and the aromatic ring. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints that can be used to model the preferred solution-state conformation.

ROESY (Rotating-Frame Overhauser Effect Spectroscopy): For molecules in the intermediate size range, the NOE effect can be close to zero, making NOESY experiments ineffective. columbia.edureddit.com ROESY provides an alternative that detects correlations for molecules of all sizes. columbia.eduresearchgate.net Given the molecular weight of this compound, ROESY could be a more reliable technique for observing through-space interactions. reddit.com

Conformational Analysis:

The conformational landscape of the bromopropoxy chain can be complex due to rotation around the C-C and C-O single bonds. By analyzing the NOESY or ROESY data, it would be possible to determine the predominant conformers in solution. For instance, correlations between the methylene protons adjacent to the bromine atom and the aromatic protons would suggest a folded conformation where the chain loops back towards the ring. Conversely, the absence of such correlations might indicate a more extended conformation.

Computational modeling, in conjunction with the experimental NMR data, can provide a more detailed picture of the conformational preferences and the energy barriers between different conformers. nih.govsjsu.edu

Illustrative NOESY/ROESY Correlations:

| Proton Pair | Expected Correlation | Conformational Implication |

| Aromatic-H and O-CH₂ Protons | Strong | Proximity of the chain to the ring |

| Methyl Protons and O-CH₂ Protons | Medium to Weak | Indicates the orientation of the chain relative to the methyl groups |

| O-CH₂ and Br-CH₂ Protons | Strong | Confirms through-space proximity along the alkyl chain |

| Aromatic-H and Br-CH₂ Protons | Variable | Key indicator of folded vs. extended conformations |

Computational and Theoretical Investigations of 2 3 Bromopropoxy 1,3 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

There are no available studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 2-(3-Bromopropoxy)-1,3-dimethylbenzene.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No published research was found that investigates the ground state geometries and energetics of this compound using DFT methods.

HOMO-LUMO Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its reactivity, has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Recognition Sites

There are no available Molecular Electrostatic Potential (MEP) maps for this compound to visualize its charge distribution and potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

No molecular dynamics simulation studies have been published that explore the conformational landscape or the influence of solvents on the behavior of this compound.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound are not present in the available literature.

Computational Assessment of Thermochemical Stability and Reaction Energetics

There is no published computational research assessing the thermochemical stability or the energetics of reactions involving this compound.

Reactivity and Reaction Mechanisms of 2 3 Bromopropoxy 1,3 Dimethylbenzene

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The terminal bromine atom on the propyl chain is a good leaving group, making the adjacent carbon atom an electrophilic center ripe for nucleophilic substitution reactions. This is one of the most common transformations for this type of compound.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. The structure of the substrate is the main determining factor in which mechanism is favored. youtube.com

For 2-(3-Bromopropoxy)-1,3-dimethylbenzene, the electrophilic carbon is primary. Primary alkyl halides strongly favor the SN2 mechanism . youtube.com This is because the SN1 pathway requires the formation of a carbocation intermediate. A primary carbocation is highly unstable and thus its formation is energetically unfavorable. khanacademy.org

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This backside attack leads to an inversion of stereochemistry at the carbon center if it is a chiral center. youtube.comyoutube.com While the target molecule itself is achiral, this stereochemical outcome is a fundamental characteristic of the SN2 pathway.

In contrast, the SN1 reaction is a two-step process involving the initial formation of a carbocation, which is then attacked by the nucleophile. youtube.com This pathway is favored for tertiary and some secondary substrates that can form stable carbocations. masterorganicchemistry.com Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, typically resulting in a mixture of stereoisomers (racemization) if the starting material is chiral. masterorganicchemistry.com Given the primary nature of the alkyl bromide in this compound, the SN1 pathway is highly unlikely under typical substitution conditions.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN2 (Favored Pathway) | SN1 (Disfavored Pathway) |

|---|---|---|

| Substrate | Primary alkyl halide. Minimal steric hindrance allows for backside attack. youtube.com | Tertiary > Secondary >> Primary. Requires formation of a stable carbocation. khanacademy.orgmasterorganicchemistry.com |

| Mechanism | Concerted (single step). youtube.com | Stepwise (two steps). masterorganicchemistry.com |

| Rate Law | Second-order: Rate = k[Substrate][Nucleophile]. youtube.com | First-order: Rate = k[Substrate]. youtube.commasterorganicchemistry.com |

| Nucleophile | Favored by strong nucleophiles. youtube.com | Nucleophile strength is less important; weak nucleophiles are common. youtube.com |

| Solvent | Favored by polar aprotic solvents (e.g., Acetone (B3395972), DMF, DMSO). youtube.com | Favored by polar protic solvents (e.g., water, ethanol). khanacademy.org |

| Stereochemistry | Inversion of configuration. youtube.com | Racemization (mixture of inversion and retention). masterorganicchemistry.com |

To achieve high yields and selectivity in nucleophilic substitution reactions with this compound, conditions should be chosen to maximize the SN2 pathway and minimize potential side reactions, such as elimination (E2).

Key optimization parameters include:

Nucleophile Choice : Strong, non-bulky nucleophiles are ideal for SN2 reactions. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Bulky bases, such as potassium tert-butoxide, would favor elimination over substitution.

Solvent Selection : Polar aprotic solvents are highly effective for SN2 reactions. youtube.com Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone can dissolve both the substrate and the ionic nucleophile. They solvate the accompanying cation but leave the nucleophile relatively "bare," increasing its reactivity. youtube.com

Temperature : Reactions are often performed at moderate temperatures. While higher temperatures can increase the reaction rate, they can also increase the rate of the competing elimination reaction. The optimal temperature must balance reaction speed with selectivity.

Concentration : Since the SN2 reaction rate depends on the concentration of both the substrate and the nucleophile, using a higher concentration of the nucleophile can help drive the reaction to completion. youtube.com

Table 2: Example Conditions for Optimizing SN2 Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | Sodium Azide (NaN₃) | Strong, non-bulky nucleophile. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, enhances nucleophilicity. youtube.com |

| Temperature | 50-80 °C | Balances reaction rate and selectivity. |

| Leaving Group | Bromide | Good leaving group, better than chloride and fluoride. |

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide (if applicable)

This section addresses the potential for palladium-catalyzed cross-coupling reactions. It is critical to note that the specified compound, this compound, does not contain an aryl bromide. The bromine atom is attached to the aliphatic propyl chain. Therefore, palladium-catalyzed cross-coupling reactions that require an aryl halide, such as Suzuki or Heck, are not directly applicable to the aromatic ring of this molecule.

However, the aryl ether scaffold is a common motif in molecules that do undergo these reactions. The following sections discuss these important transformations in the general context of aryl ether scaffolds containing a suitable leaving group (like a bromide or triflate) on the aromatic ring, as indicated in the outline.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Had the substrate been an aryl bromide-ether, these methods would be highly relevant for its further functionalization.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide to form a new C-C bond. libretexts.org It is widely used for creating biaryl structures and is valued for the stability and low toxicity of the boron reagents. uwindsor.ca

Heck Reaction : This reaction forms a C-C bond by coupling an aryl halide with an alkene. The reaction proceeds via migratory insertion of the olefin into the palladium-carbon bond. libretexts.org

Sonogashira Coupling : This reaction joins an aryl halide with a terminal alkyne to create a substituted alkyne. researchgate.net It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst, although copper-free methods have been developed. acs.orgarkat-usa.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine (primary or secondary). arkat-usa.orgnih.gov A related reaction can also form C-O bonds to synthesize aryl ethers. magtech.com.cnmit.edu This method has become a dominant strategy for preparing arylamines. nih.gov

Table 3: Overview of Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | C(aryl)-C | Pd(0) complex, Base |

| Heck | Aryl-X + Alkene | C(aryl)-C(alkene) | Pd(0) complex, Base |

| Sonogashira | Aryl-X + Terminal Alkyne | C(aryl)-C(alkyne) | Pd(0) complex, Cu(I) salt, Base |

| Buchwald-Hartwig | Aryl-X + R₂NH or ROH | C(aryl)-N or C(aryl)-O | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base |

The mechanisms of these palladium-catalyzed reactions are generally understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. libretexts.orguwindsor.ca

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar-X). The palladium inserts into the Ar-X bond, forming a Pd(II) intermediate. This is often the rate-limiting step. wikipedia.org

Transmetalation / Insertion :

In Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the next step is transmetalation . The second coupling partner (e.g., the organoboron in Suzuki) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-Ar bond. libretexts.org

Reductive Elimination : This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired product (e.g., Ar-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again. wikipedia.org

The choice of ligand is crucial for the success of these reactions. Ligands, typically bulky electron-rich phosphines, stabilize the palladium species, prevent catalyst decomposition, and promote the key steps of oxidative addition and reductive elimination. nih.govmagtech.com.cn

Cyclization and Annulation Reactions Involving Both Functional Groups

The structure of this compound is well-suited for intramolecular reactions that involve both the alkyl bromide and the aromatic ring. Such a reaction would form a new ring, a process known as cyclization or annulation.

The most probable transformation in this category is an intramolecular Friedel-Crafts alkylation . In this reaction, the propyl chain acts as the electrophile and the electron-rich 1,3-dimethylbenzene ring acts as the nucleophile.

The reaction would require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the C-Br bond. The Lewis acid coordinates to the bromine atom, making it a better leaving group and generating a primary carbocation or, more likely, a highly electrophilic carbon center in a Lewis acid-base complex. This electrophile is then attacked by the aromatic ring.

The regioselectivity of the cyclization is directed by the existing substituents on the ring. The alkoxy group (-O-R) and the two methyl groups (-CH₃) are all ortho-, para-directing and activating. The potential sites for cyclization are the carbons ortho and para to the activating groups. Given the positions of the existing groups, the cyclization would likely occur at the 4- or 6-position of the benzene (B151609) ring, leading to the formation of a six-membered ring (a chromane (B1220400) derivative). Gold-catalyzed cyclizations of similar aryl propargyl ethers are known to form chromene cores, highlighting the propensity of these systems to undergo endo-cyclization. researchgate.net Similar annulation reactions are powerful methods for constructing heterocyclic systems. researchgate.netresearchgate.net

Investigation of Radical Reactions and Pathways Involving the Bromide or Ether Linkage

The reactivity of this compound under radical conditions is dictated by the relative strengths of its constituent bonds. The two most probable sites for initial homolytic cleavage are the carbon-bromine (C-Br) bond of the propyl chain and the carbon-oxygen (C-O) bonds of the ether linkage. The pathway taken is generally the one that requires the lowest energy input, which corresponds to the formation of the most stable radical intermediates. masterorganicchemistry.com

The stability of the resulting free radicals is a key determinant of the reaction pathway. masterorganicchemistry.com Factors that stabilize free radicals include resonance, the presence of adjacent atoms with lone pairs, and substitution (tertiary > secondary > primary). masterorganicchemistry.com In the case of this compound, two primary radical pathways can be considered:

Homolytic Cleavage of the C-Br Bond: The C-Br bond is relatively weak and susceptible to homolysis, especially under photolytic or thermolytic conditions. This cleavage would generate a primary alkyl radical on the propyl chain and a bromine radical.

Pathway: Ar-O-CH₂CH₂CH₂-Br → Ar-O-CH₂CH₂CH₂• + Br•

The resulting 3-(2,6-dimethylphenoxy)propyl radical is a primary alkyl radical. While not exceptionally stable, this pathway is often favored in bromoalkanes. Strategies involving radical-promoted bond cleavage, such as those using photoredox catalysis or induced hydrogen-atom transfer, can facilitate the homolysis of such bonds to generate alkyl radicals that can then undergo further reactions. ugr.esresearchgate.net

Homolytic Cleavage of the Ether Linkage: The ether linkage has two C-O bonds: the aryl C-O bond (Ar-O) and the alkyl C-O bond (O-CH₂). The cleavage of the alkyl C-O bond is generally more facile than the cleavage of the stronger aryl C-O bond. However, a more complex mechanism involves the formation of an aromatic radical cation. cmu.eduresearchgate.net Through processes like single electron transfer (SET), an electron can be removed from the electron-rich aromatic ring, forming a radical cation. researchgate.net This electronic perturbation significantly weakens adjacent bonds. The mesolytic cleavage of a β-bond (in this case, the O-Csp³ bond) is a major reaction of such alkylaromatic radical cations. researchgate.net This process is driven by the favorable overlap of the bond's σ orbital with the singly occupied molecular orbital (SOMO) of the radical cation. researchgate.net This leads to the formation of a phenoxyl radical and a bromo-propyl carbocation.

Pathway: [Ar-O-CH₂CH₂CH₂Br]•+ → Ar-O• + ⁺CH₂CH₂CH₂Br

Alternatively, under certain oxidative conditions, an intermediate oxyl radical can be formed, which subsequently undergoes C-C or C-O bond cleavage. cmu.edu Studies on related systems, like benzyl (B1604629) phenyl ether, have shown that cation radicals can induce rapid C-O bond rupture. researchgate.net

The table below outlines the typical bond dissociation energies (BDEs) for the types of bonds present in the molecule, which helps in predicting the most likely bond to undergo homolytic cleavage. Lower BDE values indicate a weaker bond and a greater propensity for radical formation. masterorganicchemistry.com

Table 1: Generalized Bond Dissociation Energies (BDEs) for Relevant Bond Types

| Bond Type | Example | Approximate BDE (kcal/mol) | Relative Stability of Resulting Radical |

|---|---|---|---|

| Primary C-Br | R-CH₂-Br | ~70 | Primary Alkyl + Bromine Radical |

| Alkyl C-O (Ether) | R-O-CH₃ | ~85 | Alkyl Radical + Alkoxyl Radical |

| Aryl C-O (Ether) | Ph-O-R | ~104 | Phenyl Radical + Alkoxyl Radical |

| Benzylic C-H | Ph-CH₂-H | ~88 | Resonance-Stabilized Benzyl Radical |

Note: BDE values are approximate and can vary based on the specific molecular structure. This table illustrates general trends.

Based on these general principles, the initial radical reaction for this compound is most likely to proceed via the homolytic cleavage of the C-Br bond, as it is generally the weakest bond in the structure.

Studies on the Stability and Degradation Pathways of the Aryl Ether Bond under Various Conditions

The aryl ether bond is known for its chemical robustness, a property that makes poly(aryl ethers) highly stable polymers. rsc.org However, this bond can be cleaved under specific chemical conditions, a topic of significant interest, particularly in the context of lignin (B12514952) depolymerization, as lignin is rich in aryl ether linkages. rsc.orgrsc.orgresearchgate.net The degradation of the aryl ether bond in molecules like this compound can proceed through several pathways, including hydrolysis, hydrogenolysis, and thermolysis.

Hydrolytic Stability and Degradation

Under neutral aqueous conditions, the aryl ether bond is highly stable. However, its cleavage can be induced under acidic or specialized catalytic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen can be protonated. For certain types of aryl ethers, particularly those that can form a stable carbocation (like benzylic ethers), this protonation facilitates cleavage via an SN1 mechanism. nih.govacs.org For this compound, this pathway is less favorable as it would require the formation of an unstable primary carbocation. Acid-catalyzed hydrolysis of non-activated alkyl aryl ethers typically requires harsh conditions, such as high temperatures. kuleuven.be Studies using γ-Valerolactone (GVL) as a solvent have shown that acidic conditions can effectively break down aryl ether model compounds. nih.govacs.org

Photocatalytic Hydrolysis: Recent advancements have enabled the hydrolysis of aryl ethers under remarkably mild conditions. A method combining a photoredox catalyst (like an acridinium (B8443388) salt) with a vanadate (B1173111) co-catalyst allows for the cleavage of the C–O bond at ambient temperature. researchgate.netacs.orgadvanceseng.com The mechanism involves the formation of an aryl ether radical cation, which is then susceptible to nucleophilic attack by a vanadate species derived from V₂O₅. acs.org This process facilitates the C–O bond cleavage and ultimately transfers a hydroxyl group from water to the aromatic ring, regenerating the vanadate catalyst in the process. acs.org This approach has been successfully applied to various aryl alkyl ethers. acs.orgadvanceseng.com

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a reductive method used to cleave C-O bonds. This process typically involves a heterogeneous metal catalyst and a source of hydrogen.

Nickel-Based Catalysts: Nickel catalysts have proven effective for the aqueous phase hydrogenolysis of aryl ethers under relatively mild conditions (e.g., 120 °C, 6 bar H₂). acs.org Further studies have shown that electrocatalytic hydrogenation (ECH) over skeletal nickel cathodes can efficiently break both sp² C–O and sp³ C–O bonds in aqueous media at temperatures as low as 60 °C and ambient pressure. acs.org The mechanism can vary depending on the specific structure of the aryl ether. acs.org

Bimetallic and Noble Metal Catalysts: The efficiency of hydrogenolysis can be enhanced using bimetallic catalysts. A synergistic Co–Zn catalyst supported on H-beta zeolite has been shown to effectively cleave α-O-4 and β-O-4 ether linkages in lignin model compounds. rsc.orgrsc.org The Lewis acidic nature of the zinc component is believed to activate the ether linkage, while the cobalt metal catalyzes the hydrogenation. rsc.org

Thermal Stability

Alkyl aryl ethers are generally considered to be thermally stable. Industrial processes like the catalytic Williamson ether synthesis can be carried out at temperatures above 300 °C to produce compounds like anisole, indicating the bond's resilience at high temperatures in specific reaction environments. researchgate.net Degradation via uncatalyzed thermolysis typically requires even more extreme temperatures, often leading to a complex mixture of products through radical fragmentation pathways. researchgate.net

The table below summarizes various conditions reported for the cleavage of aryl ether bonds in model compounds, which are analogous to the linkage in this compound.

Table 2: Summary of Conditions for Aryl Ether Bond Cleavage in Model Compounds

| Method | Catalyst / Reagents | Solvent | Temperature | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ | γ-Valerolactone (GVL) / Water | 120-180 °C | Cleavage proceeds via an SN1 mechanism with a carbocation intermediate. | nih.govacs.org |

| Photocatalytic Hydrolysis | Acridinium photocatalyst, V₂O₅, TBAH | Acetonitrile / Water | Room Temp. | Efficient C-O bond cleavage via an aryl ether radical cation intermediate. | researchgate.netacs.orgadvanceseng.com |

| Aqueous Phase Hydrogenolysis | Ni/SiO₂ | Water | 120 °C | Reductive cleavage of the C-O bond using H₂ gas. | acs.org |

| Electrocatalytic Hydrogenation | Skeletal Nickel Cathode | Water | 60 °C | Reductive cleavage at ambient pressure with distinct paths for different ether types. | acs.org |

| Bimetallic Catalytic Hydrogenolysis | Co-Zn/Off-Al H-beta | Dioxane | 140-220 °C | Synergistic catalysis cleaves various lignin-related ether linkages. | rsc.orgrsc.org |

Synthesis and Characterization of Derivatives and Analogues of 2 3 Bromopropoxy 1,3 Dimethylbenzene

Modification of the Bromopropyl Side Chain for Diversification

The reactive carbon-bromine bond in the propyl side chain of 2-(3-bromopropoxy)-1,3-dimethylbenzene serves as a versatile handle for introducing a variety of functional groups, as well as for modifying the length of the alkyl chain. These transformations are crucial for creating a diverse library of analogues.

Conversion to Alcohols, Amines, and Other Functional Groups

The conversion of the terminal bromo group to other functionalities is a primary strategy for diversification. Standard nucleophilic substitution reactions are commonly employed for this purpose.

Alcohols: The synthesis of the corresponding alcohol, 3-(2,6-dimethylphenoxy)propan-1-ol, can be achieved through hydrolysis of the bromo-substituent. This reaction is typically carried out by treating this compound with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk The reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydroxide ion displaces the bromide ion. The use of a co-solvent like ethanol (B145695) may be necessary to ensure the solubility of the organic substrate in the aqueous medium. chemguide.co.uk Alternatively, the phenoxypropanol can be synthesized by the reaction of 2,6-dimethylphenol (B121312) with 3-bromopropanol under alkaline conditions. google.com

Amines: Primary amines are valuable derivatives and can be synthesized via several methods. The Gabriel synthesis offers a classic and effective route, preventing the over-alkylation often seen with direct ammonolysis. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com This method involves the reaction of this compound with potassium phthalimide (B116566) to form N-(3-(2,6-dimethylphenoxy)propyl)phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine, 3-(2,6-dimethylphenoxy)propan-1-amine. masterorganicchemistry.comwikipedia.org

Another powerful method is reductive amination. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This two-step, one-pot process would first involve the oxidation of the corresponding alcohol, 3-(2,6-dimethylphenoxy)propan-1-ol, to the aldehyde, 3-(2,6-dimethylphenoxy)propanal. The aldehyde is then reacted with an amine (e.g., ammonia (B1221849) for a primary amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH\textsubscript{3}CN) to form the amine. wikipedia.org For instance, the related compound 1-(2,6-dimethylphenoxy)-2-propanamine (mexiletine) is synthesized from 1-(2,6-dimethylphenoxy)-2-propanone via reductive amination using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride.

Other Functional Groups: The bromo group can be displaced by a variety of other nucleophiles to introduce different functionalities. For example, reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) would yield 2-(3-azidopropoxy)-1,3-dimethylbenzene. The azide can then be subsequently reduced to the corresponding primary amine by catalytic hydrogenation or with reagents like lithium aluminum hydride (LiAlH\textsubscript{4}). nih.gov

Table 1: Synthesis of Functionalized Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Elongation or Shortening of the Alkyl Chain

Modifying the length of the alkyl chain connecting the ether oxygen and the functional group provides another avenue for creating analogues.

Chain Elongation: A common strategy for chain elongation involves converting the bromo-derivative into a Grignard reagent. The formation of the Grignard reagent from this compound would require the use of magnesium in an ether solvent like tetrahydrofuran (B95107) (THF). This organometallic intermediate can then react with an appropriate electrophile, such as an epoxide (e.g., ethylene (B1197577) oxide), to extend the carbon chain by two atoms, followed by acidic workup to yield the corresponding alcohol.

Alternatively, starting from 3-(2,6-dimethylphenoxy)propan-1-ol, the alcohol can be converted to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate can then be reacted with a nucleophile like sodium cyanide to introduce a nitrile group. Hydrolysis of the nitrile followed by reduction of the resulting carboxylic acid would extend the chain by one carbon.

Chain Shortening: Chain shortening is a more complex transformation. One possible, albeit multi-step, approach would involve the oxidation of 3-(2,6-dimethylphenoxy)propan-1-ol to the corresponding carboxylic acid, 3-(2,6-dimethylphenoxy)propanoic acid. A subsequent reaction, such as a Barbier-Wieland degradation or a similar chain-shortening protocol, could then be employed.

Functionalization of the Dimethylbenzene Aromatic Ring System

Introducing substituents onto the dimethylbenzene ring can significantly alter the electronic and steric properties of the molecule. Electrophilic aromatic substitution and directed ortho-metallation are the primary strategies for achieving this.

Electrophilic Aromatic Substitution Strategies

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group. The two methyl groups also contribute to this activation and, along with the alkoxy group, direct incoming electrophiles primarily to the para position (position 4) relative to the alkoxy group, and to a lesser extent, the ortho positions, which are already substituted with methyl groups. The steric hindrance from the two methyl groups flanking the ether linkage significantly influences the regioselectivity of these reactions.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Studies on the closely related 2,6-dimethylanisole (B89883) show that nitration with nitronium tetrafluoroborate (B81430) (NO\textsubscript{2}\textsuperscript{+}BF\textsubscript{4}\textsuperscript{-}) in solvents like nitromethane (B149229) or methylene (B1212753) chloride yields a mixture of the 4-nitro and 3-nitro isomers, with the 4-nitro isomer being the major product. wikipedia.org Nitrous acid-catalyzed nitration of 2,6-dimethylanisole in sulfuric acid also predominantly yields the 4-nitro derivative. masterorganicchemistry.comchemistrysteps.com

Halogenation: Bromination of 2,6-dimethylanisole with molecular bromine (Br\textsubscript{2}) has been shown to occur at the para-position to the methoxy (B1213986) group, yielding 4-bromo-2,6-dimethylanisole, despite the steric hindrance from the adjacent methyl groups. organicchemistrytutor.com Similar reactivity would be expected for this compound.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups onto the aromatic ring. science-revision.co.ukgoogleapis.com These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl\textsubscript{3}). For this compound, the substitution is expected to occur at the less sterically hindered para-position. However, the presence of the ether oxygen can lead to complexation with the Lewis acid, potentially deactivating the ring or leading to side reactions.

Table 2: Electrophilic Aromatic Substitution of 2,6-Dimethylanisole

| Reaction | Reagents and Conditions | Major Product(s) |

|---|---|---|

| Nitration | NO\textsubscript{2}\textsuperscript{+}BF\textsubscript{4}\textsuperscript{-}, Nitromethane | 4-Nitro-2,6-dimethylanisole (80%), 3-Nitro-2,6-dimethylanisole (20%) |

| Nitrous acid-catalyzed nitration | HNO\textsubscript{2}, H\textsubscript{2}SO\textsubscript{4} | 2,6-Dimethyl-4-nitroanisole |

| Bromination | Br\textsubscript{2} | 4-Bromo-2,6-dimethylanisole |

| Benzylation | Benzyl (B1604629) triflate | 4-Benzyl-2,6-dimethylanisole (38.5%), 3-Benzyl-2,6-dimethylanisole (18%) |

Data is for the analogous compound 2,6-dimethylanisole and is indicative of the expected reactivity for this compound.

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govsigmaaldrich.comorganic-chemistry.orggoogle.comresearchgate.net The ether oxygen in this compound can act as a directed metalation group (DMG), coordinating to an organolithium reagent, such as n-butyllithium or sec-butyllithium, and directing deprotonation to an adjacent ortho position. However, in this specific molecule, both ortho positions are already occupied by methyl groups. Therefore, deprotonation would likely occur at one of the methyl groups (benzylic metalation) or potentially at the aromatic position between the two methyl groups if steric factors allow.

A more plausible strategy would be to utilize a different directing group introduced onto the aromatic ring. For instance, if a carboxylic acid or an amide group were present on the ring, it could direct ortho-lithiation to a neighboring position, allowing for the introduction of various electrophiles such as aldehydes, ketones, or silyl (B83357) groups.

Synthesis of Acyclic and Cyclic Analogues with Modified Ether Linkages

Replacing the oxygen atom of the ether linkage with other heteroatoms or incorporating the ether into a cyclic structure provides another dimension for creating analogues.

Acyclic Analogues:

Thioethers: The corresponding thioether analogue, 2-(3-bromopropylthio)-1,3-dimethylbenzene, can be synthesized from 2,6-dimethylthiophenol. The thiophenol can be prepared from 2,6-dimethylaniline (B139824) via diazotization followed by reaction with a sulfur source. The subsequent reaction of the sodium salt of 2,6-dimethylthiophenol with 1,3-dibromopropane (B121459) would yield the desired thioether. Alternatively, a copper-catalyzed reaction of an aryl alcohol with a disulfide could be employed to form the C-S bond. masterorganicchemistry.com

Selenoethers: The synthesis of selenoether analogues would follow a similar strategy to that of thioethers, starting from 2,6-dimethylselenophenol.

Cyclic Analogues:

The synthesis of cyclic ether analogues can be achieved through intramolecular cyclization reactions. For example, starting from 2,6-dimethylphenol, reaction with a dihaloalkane of appropriate length (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane) under basic conditions can lead to the formation of cyclic ethers where the dimethylbenzene unit is part of a larger ring system. Palladium-catalyzed intramolecular cyclization of diol derivatives is also an effective method for forming cyclic ethers. libretexts.orgyoutube.comyoutube.comorganic-chemistry.org For instance, a palladium(II)-catalyzed intramolecular cyclization of an oct-2-ene-1,8-diol (B14540644) derivative has been shown to produce a seven-membered cyclic ether. youtube.com

Structural and Electronic Perturbations: Synthesis of Isomeric and Substituted Derivatives

The chemical architecture of this compound offers multiple avenues for structural and electronic modification. These include altering the substitution pattern on the aromatic ring, varying the length and composition of the alkoxy chain, and replacing the terminal bromine atom with other functional groups. Such changes can significantly impact the molecule's conformation, polarity, and reactivity, thereby influencing its interactions with biological targets or its properties as a material precursor.

A foundational method for the synthesis of the parent compound and its ether derivatives is the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wisc.eduwalisongo.ac.id In the context of this compound, this typically involves the reaction of 2,6-dimethylphenol with a suitable three-carbon electrophile, such as 1,3-dibromopropane. The reaction is generally carried out in the presence of a base, like sodium hydroxide or potassium carbonate, to deprotonate the phenol, and a suitable solvent. wisc.eduresearchgate.net

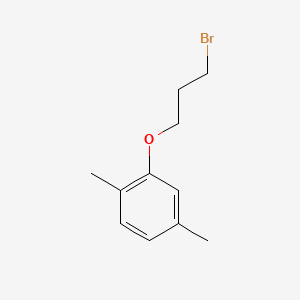

Isomeric Derivatives

A representative synthetic approach involves the reaction of the corresponding dimethylphenol with 1,3-dibromopropane in the presence of a base. The choice of the dimethylphenol isomer is the key determinant of the final product's isomeric form.

| Compound Name | Starting Dimethylphenol | Structure |

| This compound | 2,6-Dimethylphenol |  |

| 2-(3-Bromopropoxy)-1,4-dimethylbenzene | 2,5-Dimethylphenol |  |

| 1-(3-Bromopropoxy)-2,3-dimethylbenzene | 2,3-Dimethylphenol |  |

This table is generated based on synthetic principles and publicly available structural data.

Substituted Derivatives

The introduction of various substituents onto the propoxy chain or the aromatic ring allows for a more nuanced modulation of the molecule's electronic and steric profile.

Substitution on the Propoxy Chain: The terminal bromine atom in this compound is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. For example, reaction with sodium azide would yield 2-(3-azidopropoxy)-1,3-dimethylbenzene, a precursor for amines or triazoles. Similarly, reaction with thiourea (B124793) followed by hydrolysis can introduce a thiol group, leading to 2-(3-mercaptopropoxy)-1,3-dimethylbenzene. The synthesis of ether-linked derivatives, such as 2-(3-phenoxypropoxy)-1,3-dimethylbenzene, can be achieved by reacting the parent bromo-compound with a phenoxide.

The synthesis of such derivatives typically follows the general scheme:

This compound + Nu\textsuperscript{-} → 2-(3-(Nu)-propoxy)-1,3-dimethylbenzene + Br\textsuperscript{-}

Where Nu\textsuperscript{-} represents a nucleophile.

| Derivative Name | Nucleophile | Potential Functional Group |

| 2-(3-Azidopropoxy)-1,3-dimethylbenzene | N\textsubscript{3}\textsuperscript{-} | Azide |

| 2-(3-Cyanopropoxy)-1,3-dimethylbenzene | CN\textsuperscript{-} | Nitrile |

| 2-(3-Mercaptopropoxy)-1,3-dimethylbenzene | SH\textsuperscript{-} | Thiol |

| 2-(3-Aminopropoxy)-1,3-dimethylbenzene | NH\textsubscript{2}\textsuperscript{-} | Amine |

| 2-(3-Phenoxypropoxy)-1,3-dimethylbenzene | PhO\textsuperscript{-} | Phenyl ether |

This table illustrates potential derivatives based on common nucleophilic substitution reactions.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution on the this compound ring system can introduce substituents that directly modulate the electronic environment of the phenyl ring. The directing effects of the existing ether and methyl groups will influence the position of the incoming electrophile. For example, nitration or halogenation would likely lead to substitution at the positions ortho and para to the activating ether group, although steric hindrance from the methyl groups would play a significant role.

The characterization of these novel derivatives relies on a suite of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (\textsuperscript{1}H and \textsuperscript{13}C NMR) spectroscopy are crucial for confirming the structural integrity of the synthesized molecules, with chemical shifts and coupling constants providing detailed information about the connectivity of atoms. researchgate.net Infrared (IR) spectroscopy helps in identifying the presence of key functional groups, while mass spectrometry (MS) confirms the molecular weight of the new compounds.

The synthesis and characterization of these isomeric and substituted derivatives of this compound provide a valuable library of compounds for further investigation. The systematic structural and electronic perturbations introduced serve as a powerful tool for establishing structure-activity relationships and for the rational design of new molecules with tailored properties.

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 3 Bromopropoxy 1,3 Dimethylbenzene

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene typically involves the Williamson ether synthesis, reacting 2,6-dimethylphenol (B121312) with 1,3-dibromopropane (B121459) in the presence of a base and an organic solvent. While effective, this method often employs hazardous solvents and can generate significant waste. Sustainable methodologies focus on mitigating these drawbacks.

Solvent-Free or Environmentally Benign Solvent Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Research has demonstrated the feasibility of conducting etherification reactions under solvent-free conditions, often facilitated by microwave irradiation. This approach not only eliminates the need for a solvent but can also lead to faster reaction times and higher yields.

Alternatively, the replacement of conventional hazardous solvents with environmentally benign options is a viable strategy. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. scispace.com While the reactants for the synthesis of this compound have limited water solubility, the use of phase-transfer catalysts can facilitate the reaction in an aqueous medium. Other green solvents that could be considered include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and Cyclopentyl methyl ether (CPME), known for its high boiling point, low peroxide formation, and ease of recycling. sigmaaldrich.com

Table 1: Comparison of Reaction Media for the Synthesis of this compound

| Solvent | Green Chemistry Advantages | Potential Disadvantages |

|---|---|---|

| Solvent-Free (Microwave) | Eliminates solvent waste, reduces reaction time, potentially lower energy consumption. | May require specialized equipment, potential for localized overheating. |

| Water | Non-toxic, non-flammable, inexpensive, and readily available. scispace.com | Low solubility of reactants may necessitate phase-transfer catalysts or surfactants. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks (corncobs, bagasse), better performance than THF in some organometallic reactions. sigmaaldrich.com | Can form peroxides, though less readily than THF. |

| Cyclopentyl methyl ether (CPME) | High boiling point, narrow explosion range, resistant to peroxide formation, hydrophobic nature facilitates product separation. sigmaaldrich.com | Higher cost compared to conventional solvents. |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis, when optimized, can exhibit a reasonably high atom economy. The primary byproduct is a salt (e.g., sodium bromide if sodium hydride is used as the base), which is generally of low toxicity.

Catalytic Green Chemistry Approaches for Bromination and Etherification

The development of catalytic methods for both the bromination and etherification steps can significantly enhance the green credentials of the synthesis of this compound.

For the bromination of aromatic compounds, traditional methods often use stoichiometric amounts of bromine, which is hazardous. Greener alternatives involve the use of solid acid catalysts or nanocatalysts that can be easily recovered and reused. researchgate.net For instance, silica-supported acids have been explored as reusable nano green catalysts for the bromination of aromatic compounds. researchgate.net

In the context of etherification, the use of catalysts can enable the reaction to proceed under milder conditions and with higher selectivity. Phase-transfer catalysts are particularly effective in Williamson ether synthesis, especially when using inorganic bases like potassium carbonate, as they facilitate the transfer of the alkoxide ion into the organic phase. Microwave-assisted synthesis in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate can also be considered a catalytic approach in a broader sense, as the microwave energy accelerates the reaction, often leading to cleaner products and higher yields in shorter timeframes.

Renewable Feedstock Utilization in Precursor Synthesis

A fundamental goal of green chemistry is the utilization of renewable feedstocks in place of petrochemical-derived starting materials. The precursors for this compound are 2,6-dimethylphenol and 1,3-dibromopropane.

2,6-Dimethylphenol: Phenolic compounds can be derived from lignin (B12514952), a complex polymer that is a major component of biomass and a byproduct of the paper and pulp industry. kit.edu Research is ongoing to develop efficient methods for the depolymerization of lignin and the selective conversion of its constituent aromatic units into valuable chemicals like phenols and their derivatives. While the direct synthesis of 2,6-dimethylphenol from lignin is still a challenge, the production of phenol from renewable sources is a significant step forward.

1,3-Dibromopropane: The precursor to 1,3-dibromopropane is 1,3-propanediol. Significant progress has been made in the biotechnological production of 1,3-propanediol from renewable resources like glucose and glycerol. frontiersin.org Glycerol is a major byproduct of biodiesel production, making its conversion into value-added chemicals an economically and environmentally attractive proposition. The conversion of bio-based 1,3-propanediol to 1,3-dibromopropane can be achieved through established chemical methods, such as reaction with hydrobromic acid. researchgate.net

Table 2: Potential Renewable Feedstocks for Precursors of this compound

| Precursor | Conventional Source | Potential Renewable Feedstock | Enabling Technology |

|---|---|---|---|

| 2,6-Dimethylphenol | Petroleum (via phenol and methanol) | Lignin kit.edu | Lignin depolymerization and catalytic upgrading |

| 1,3-Dibromopropane | Petroleum (via acrolein or allyl chloride) | Glycerol, Glucose frontiersin.org | Fermentation to 1,3-propanediol followed by bromination |

Energy Efficiency in Reaction Conditions

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical processes. The use of microwave-assisted synthesis is a prominent example of an energy-efficient technique. Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes. sciforum.net This reduction in reaction time translates to substantial energy savings compared to conventional heating methods.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reactivity Patterns for the Bromine and Ether Functionalities

The inherent reactivity of the C-Br bond and the stability of the aryl ether present a duality that is ripe for exploration. Future work should focus on dissecting and controlling the reactivity of each functional group independently and in concert.

The Bromine Terminus: The primary alkyl bromide is a versatile handle for a multitude of transformations. Beyond standard nucleophilic substitutions, its potential in modern cross-coupling reactions remains untapped. Research should be directed towards:

Organometallic Formations: Systematic studies into the formation of the corresponding Grignard or organolithium reagent would provide a powerful nucleophile. The stability of such a reagent, given the proximal ether linkage, would need careful investigation.

Transition-Metal Catalysis: The C(sp³)-Br bond is an ideal partner for cross-coupling reactions. Future studies could explore its participation in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to forge new carbon-carbon and carbon-heteroatom bonds, creating a library of complex derivatives from a single precursor.

Radical Chemistry: The C-Br bond is susceptible to radical initiation. Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be investigated, using the compound as an initiator to synthesize polymers with a 2,6-dimethylphenoxy head group.

The Aryl Ether Moiety: Aryl ethers are generally robust, but their selective activation and cleavage are of significant interest.

Ether Cleavage Studies: Investigating the limits of the ether's stability under various harsh conditions (e.g., strong Lewis or Brønsted acids) would define its utility as a protecting group that can be removed under specific, non-obvious conditions.

Ortho-Functionalization: The dimethyl-substituted aryl ring could be a substrate for directed ortho-metalation or C-H activation studies, exploring whether the ether oxygen can direct further substitution onto the aromatic ring, despite the existing methyl groups.

Development of Asymmetric Synthetic Methodologies for Chiral Analogues

While 2-(3-Bromopropoxy)-1,3-dimethylbenzene is itself achiral, it serves as an excellent template for the design of chiral analogues. The development of methods to synthesize such analogues enantioselectively would be a significant advance.

A primary target would be an analogue with a stereocenter on the propoxy chain, such as 2-(3-bromo-2-methylpropoxy)-1,3-dimethylbenzene . Future research could pursue several catalytic asymmetric strategies for its synthesis:

Asymmetric Allylic Alkylation: A potential route could involve the asymmetric allylic substitution of 2,6-dimethylphenol (B121312) with a suitable bis-electrophile like 2-methyl-3-chloroprop-1-ene carbonate, using chiral catalysts to set the stereocenter. nih.gov

Desymmetrization: An alternative strategy could involve the desymmetrization of a prochiral precursor. For example, a silane (B1218182) substrate could undergo organocatalytic desymmetrizing silyl (B83357) ether formation with 2,6-dimethylphenol. acs.org

Kinetic Resolution: A racemic mixture of a chiral alcohol precursor, such as 1-bromobutan-2-ol, could be resolved via enzymatic acylation, separating the enantiomers before etherification with 2,6-dimethylphenol.

The successful development of such methodologies would provide access to enantioenriched building blocks valuable in catalysis and medicinal chemistry. rsc.org

Integrated Computational and Experimental Approaches for Reaction Discovery

A synergistic approach combining computational modeling and experimental validation could dramatically accelerate the discovery of new reactions and optimize existing ones for this system. rsc.org

Mechanism Elucidation: For proposed transformations, such as novel coupling reactions or rearrangements, Density Functional Theory (DFT) calculations can be employed to map out reaction pathways. acs.orgnih.gov This can help predict feasibility, identify key transition states, and understand the roles of catalysts and ligands, as has been done for reactions like the Ullmann ether synthesis. nih.gov For instance, computational studies could predict whether a given set of conditions would favor Sₙ2 substitution at the bromide versus an elimination reaction.

Predictive Screening: Computational tools can be used to screen virtual libraries of catalysts or substrates to identify promising candidates for experimental investigation. This could guide the selection of ligands for a challenging cross-coupling reaction or predict the substrate scope for a newly discovered transformation.

Spectroscopic Analysis: Predicting spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) can aid in the characterization of novel products and transient intermediates, providing a crucial link between theoretical models and experimental observation.

This integrated approach allows for a more rational, hypothesis-driven exploration of the compound's chemical space, saving time and resources. rsc.org

Design of Smart Materials Utilizing the Structural Motifs (excluding specific material properties)

The unique combination of a rigid aromatic unit and a flexible, functionalizable linker makes this compound an attractive building block for the design of advanced materials. Future research should focus on incorporating this motif into larger, functional architectures.

Polymer Synthesis: The compound can be envisioned as a monomer or a functional initiator.

Poly(aryl ether)s: The bromo-functional group can be converted to a phenol, and the resulting molecule could be used in nucleophilic aromatic substitution polymerization to create novel poly(aryl ether)s. The 2,6-dimethyl substitution pattern would impart specific conformational constraints on the polymer backbone.

Graft Copolymers: As mentioned, the compound could initiate radical polymerization to create polymers with a terminal aryl ether group. This "head group" could be used to anchor the polymer to surfaces or to direct self-assembly.

Supramolecular Chemistry: The aryl ether component can participate in non-covalent interactions like π-stacking. This could be exploited in the design of self-assembling systems, such as liquid crystals or organogels. The work of chemists like Takuzo Aida in supramolecular polymerization and adaptive materials provides a conceptual framework for such endeavors. wikipedia.org

Framework Materials: The molecule could be elaborated into a multitopic ligand for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The specific geometry of the 2,6-dimethylphenyl ether unit would influence the pore size and topology of the resulting framework.

The focus of this research avenue is the rational design and synthesis of these complex structures, leveraging the compound's distinct chemical features to control macromolecular architecture. tue.nl

Investigations into Biosynthetic Pathways of Structurally Related Natural Products (excluding clinical applications)

While this compound is a synthetic compound, the aryl ether motif is widespread in nature. researchgate.netrsc.org Investigating the biosynthesis of structurally related natural products could inspire the development of novel biocatalytic routes to similar compounds.

Target Natural Product Classes: Research could focus on natural products containing substituted aryl ether linkages, such as certain flavonoids, polyketides, or terpenoids.

Enzymatic Machinery: The key is to understand the enzymes nature uses to construct these bonds. This includes:

Cytochrome P450 Monooxygenases: These enzymes are known to catalyze oxidative coupling reactions that can form ether bonds.

O-Methyltransferases (OMTs): While these typically transfer methyl groups from S-adenosylmethionine (SAM), studying their mechanism could provide insights into enzymatic O-alkylation.

Glycosyltransferases (GTs): These enzymes form glycosidic bonds, which are a type of ether linkage, and their study could inform the enzymatic synthesis of more complex ethers.

By elucidating these natural synthetic strategies, it may become possible to engineer enzymes or whole-cell systems for the "green" synthesis of novel aryl ethers, potentially including analogues of the title compound.

Q & A

Q. What are the standard synthetic protocols for 2-(3-Bromopropoxy)-1,3-dimethylbenzene?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 2,6-dimethylphenol with 1,3-dibromopropane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide). The bromopropoxy group is introduced by displacing one bromine atom from 1,3-dibromopropane. Reaction conditions (e.g., temperature, solvent choice) influence yield and purity. Characterization via NMR (¹H/¹³C) and GC-MS is recommended to confirm structure and purity .

Q. How can spectroscopic methods validate the structure of this compound?

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.0 ppm), methyl groups on the benzene ring (δ ~2.3 ppm), and the bromopropoxy chain (δ 3.5–4.0 ppm for OCH₂ and δ 1.8–2.2 ppm for CH₂Br).

- ¹³C NMR : Signals for quaternary carbons (aromatic ring), methyl groups, and the brominated carbon (~30–35 ppm).

- IR : Stretching vibrations for C-Br (~500–600 cm⁻¹) and ether C-O (~1100–1250 cm⁻¹). Cross-referencing with databases like PubChem (CID: 4962697) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

Due to its brominated structure, it may exhibit toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via halogenated organic waste protocols. No FDA approval exists for human/animal use, emphasizing strict containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in its synthesis?

Variables to test:

- Solvent : Compare polar aprotic solvents (DMF, acetone) vs. non-polar solvents.

- Base : K₂CO₃ vs. stronger bases (e.g., NaH) for faster kinetics.

- Temperature : Elevated temperatures (~80–100°C) may accelerate substitution but risk side reactions (e.g., elimination). Monitor progress via TLC or GC-MS. Pilot studies suggest DMF with K₂CO₃ at 80°C achieves ~75% yield .

Q. How does steric hindrance from the 1,3-dimethyl groups influence its reactivity in substitution reactions?

The 1,3-dimethyl substituents create steric bulk, potentially slowing nucleophilic attacks at the para position. Kinetic studies using competing nucleophiles (e.g., amines vs. thiols) can quantify this effect. Computational modeling (DFT) may predict activation barriers for different reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated aromatics like this compound?

Discrepancies in toxicity or biological activity (e.g., synergistic vs. antagonistic effects) may arise from assay conditions (e.g., concentration, cell lines). Statistical meta-analysis of published data and dose-response studies (e.g., IC₅₀ comparisons) can clarify trends. For example, binary mixtures with nitrobenzene derivatives show partial additive effects (M = 1.66) in toxicity assays .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate its metabolic or degradation pathways?

Label the bromopropoxy chain (e.g., ¹³C-CH₂Br) and track metabolites via LC-MS in biological or environmental studies. For degradation, expose labeled compounds to UV light or microbial cultures and analyze breakdown products. This approach identifies stable intermediates and reaction mechanisms .

Applications in Research

Q. What role does this compound play in developing functional materials?

Its bromine atom serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to create polymers or liquid crystals. For example, palladium-catalyzed coupling with aryl boronic acids generates extended aromatic systems for optoelectronic applications .

Q. How is it utilized as a precursor in pharmaceutical research?

The bromopropoxy group can be replaced with pharmacophores (e.g., amines, thiols) to synthesize analogs for drug discovery. For instance, substituting Br with an amino group yields potential kinase inhibitors. Biological screening (e.g., cytotoxicity assays) guides structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.